7-Bromo-4-chloro-2-phenylquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org Shortly after, in 1842, Charles Gerhardt synthesized a compound he named "Chinolein" or "Chinoilin" through the distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org Initially thought to be distinct isomers, August Hoffmann later confirmed that these were, in fact, the same compound, with contaminants causing the observed differences in reactivity. wikipedia.org This early work laid the foundation for understanding the fundamental structure of quinoline, a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. britannica.comorientjchem.org
A pivotal moment in the evolution of quinoline chemistry was the development of synthetic methodologies. In 1882, Friedländer described a convenient synthesis of quinoline derivatives through the condensation of 2-aminobenzaldehydes with ketones. nih.gov This method, along with others that followed, opened the door for the systematic preparation of a vast array of substituted quinolines, moving beyond reliance on coal tar as the primary source. britannica.com The ability to synthesize these compounds with specific functional groups at various positions on the quinoline ring was a critical step that propelled the field forward, enabling researchers to explore the structure-activity relationships of these molecules.
Importance of Substituted Quinoline Derivatives in Modern Chemical Science
Substituted quinoline derivatives are of immense importance in modern chemical science due to their wide-ranging applications and diverse biological activities. nih.govijresm.comnih.gov The functionalization of the quinoline ring allows for the fine-tuning of its chemical and physical properties, leading to the development of compounds with specific and enhanced functionalities. researchgate.net This versatility has made quinoline a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. nih.gov
The applications of substituted quinolines are extensive and impactful. smolecule.com They are integral to the development of pharmaceuticals, serving as the core structure for drugs with antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govijresm.com For instance, the renowned antimalarial drug chloroquine (B1663885) is a 4-aminoquinoline (B48711) derivative. britannica.comnih.gov In the realm of materials science, quinoline derivatives are explored for their potential in organic electronics and photonic devices due to their unique electronic properties. smolecule.com Furthermore, their distinct structures make them valuable as chemical probes for investigating enzymatic functions and cellular processes. smolecule.com The ability to introduce various substituents onto the quinoline core through reactions like Suzuki coupling and nucleophilic substitution further expands their utility and the scope of their applications. smolecule.com
Rationale for Investigating 7-Bromo-4-chloro-2-phenylquinoline as a Model Compound
The specific compound, this compound, serves as a compelling model for investigation due to its unique combination of substituents. The presence of a bromine atom at the 7-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position creates a molecule with distinct electronic and steric properties. smolecule.com This particular arrangement of functional groups offers several avenues for further chemical modification, making it a valuable intermediate in synthetic chemistry.
Overview of Research Objectives and Scope for this compound
The primary research objectives for this compound focus on elucidating its reactivity and potential as a building block for more complex molecules. A key area of investigation is the selective functionalization of the chloro and bromo substituents. Understanding the conditions under which one halogen can be reacted preferentially over the other is crucial for its application in multi-step syntheses.
The scope of research on this compound includes:
Exploring its reactivity in various chemical transformations. This involves studying its behavior in nucleophilic substitution reactions at the 4-position and cross-coupling reactions at the 7-position.
Investigating its potential as a precursor for novel quinoline derivatives. By systematically modifying the substituents, researchers can generate libraries of new compounds for screening in various applications.
Characterizing its physicochemical properties. This includes detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) and, where possible, its crystal structure to understand its three-dimensional arrangement.
Through a comprehensive investigation of this compound, researchers can gain valuable insights into the fundamental chemistry of substituted quinolines and pave the way for the development of new functional molecules with potential applications in medicine and materials science.
Structure
3D Structure
Properties
CAS No. |
1189105-75-6 |
|---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
UWUFGILCONHNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Bromo 4 Chloro 2 Phenylquinoline
Established Strategies for Halogenated Quinoline (B57606) Synthesis
The synthesis of the quinoline core and its subsequent functionalization with halogens are pivotal in accessing compounds like 7-Bromo-4-chloro-2-phenylquinoline. Chemists have developed a robust toolkit of reactions, ranging from century-old classical methods to modern catalytic systems, to construct and modify this important heterocyclic scaffold.
Classical Annulation Reactions and their Adaptations for this compound Precursors
Classical annulation reactions, which involve the formation of a ring onto a pre-existing structure, remain a cornerstone of quinoline synthesis. The Friedländer and Skraup syntheses are two of the most prominent examples, offering pathways to the quinoline core that can be adapted for preparing precursors to this compound.
The Friedländer synthesis is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). rsc.orgwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org For the synthesis of a 2-phenylquinoline (B181262) derivative, a 2-amino-benzophenone would react with acetophenone (B1666503). To prepare a precursor for this compound, one could envision starting with a appropriately substituted 2-aminobenzophenone (B122507). For instance, the synthesis of the structurally related 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) has been successfully achieved via a Friedländer condensation reaction, highlighting the applicability of this method. researchgate.net The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org Various catalysts, including p-toluenesulfonic acid, iodine, and metal-organic frameworks, have been employed to improve yields and reaction conditions. nih.gov
The Skraup synthesis is another powerful method for generating the quinoline ring system. In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. To synthesize a precursor for the target molecule, one could start with 3-bromoaniline (B18343). The Skraup reaction with m-substituted anilines is known to produce a mixture of 5- and 7-substituted quinolines. Therefore, reacting 3-bromoaniline would be expected to yield a mixture of 5-bromoquinoline (B189535) and 7-bromoquinoline (B152726). chemicalbook.com The harsh conditions of the Skraup synthesis (strong acid, high temperatures) can limit its applicability for sensitive substrates, but it remains a viable route for robust starting materials.
Table 1: Comparison of Classical Annulation Reactions for Quinoline Synthesis
| Feature | Friedländer Synthesis | Skraup Synthesis |
|---|---|---|
| Reactants | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Aniline + Glycerol + Oxidizing agent |
| Key Intermediate | Aldol adduct or Schiff base | Acrolein (from glycerol dehydration) |
| Conditions | Acid or base catalysis, often milder | Strong acid (e.g., H₂SO₄), high temperature |
| Substitution Pattern | Highly versatile, depends on starting materials | Primarily substitutes the benzene (B151609) ring |
| Adaptation for Target | Use of substituted 2-aminobenzophenone and acetophenone | Use of 3-bromoaniline to yield 7-bromoquinoline precursor |
Transition-Metal-Catalyzed Approaches for Quinoline Functionalization
While classical reactions build the quinoline core, transition-metal catalysis offers powerful tools for the late-stage functionalization of the pre-formed ring system. These methods are particularly useful for introducing substituents with high regioselectivity under often mild conditions. acs.org
Palladium-catalyzed cross-coupling reactions are among the most important methods for modifying quinoline scaffolds. nih.gov For instance, the Suzuki coupling reaction, which couples an organoboron compound with an organic halide, can be used to introduce the phenyl group at the 2-position or to attach other aryl fragments. A patent describes the synthesis of 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline where a Suzuki coupling is employed to introduce the phenyl group. google.com Similarly, palladium-catalyzed C-H activation/functionalization has emerged as a powerful strategy. This approach allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the quinoline ring, bypassing the need for pre-functionalized substrates. acs.org For example, palladium catalysis can direct the arylation of quinoline N-oxides to the C8-position. acs.org
Iridium-catalyzed C-H borylation is another significant advancement. This reaction allows for the introduction of a boryl group onto the quinoline ring, which can then be further functionalized through subsequent cross-coupling reactions (e.g., Suzuki coupling). rsc.org The regioselectivity of this borylation is often governed by steric and electronic factors, allowing for predictable functionalization at positions that might be difficult to access through other means. rsc.org
These catalytic methods provide a complementary approach to classical synthesis, offering high efficiency and functional group tolerance for the targeted synthesis and derivatization of complex quinolines. acs.orgnih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound requires a multi-step approach that carefully considers the introduction of each substituent in a controlled manner. This involves a logical retrosynthetic plan, optimization of key halogenation steps, and effective purification of the final product.
Retrosynthetic Analysis and Identification of Key Starting Materials
A retrosynthetic analysis of this compound suggests several potential synthetic routes. A logical approach is to disconnect the molecule based on well-established quinoline syntheses.
Route A: Based on Friedländer Annulation
The most direct retrosynthetic disconnection breaks the bonds formed during a Friedländer reaction. This leads back to two key synthons: a substituted 2-aminobenzoyl synthon and an acetophenone enolate synthon.
Disconnection: C2-C3 and N1-C2 bonds.
Synthons: A 2-amino-4-bromobenzoyl cation and an acetophenone enolate.
Key Starting Materials: This points to the reaction between 2-amino-4-bromobenzophenone and acetophenone . The resulting 7-bromo-2-phenylquinolin-4-ol would then need to be chlorinated at the 4-position, for example, using phosphorus oxychloride (POCl₃).
Route B: Building from a Halogenated Aniline (Skraup/Doebner-von Miller type synthesis)
Another approach is to build the quinoline ring onto a pre-brominated aniline.
Disconnection: Disassembly of the pyridine (B92270) ring.
Synthons: A 3-bromoaniline fragment and a C₃ building block.
Key Starting Materials: Starting with 3-bromoaniline . A Doebner-von Miller reaction with an α,β-unsaturated aldehyde or ketone derived from benzoylacetaldehyde (B102924) could potentially form the 2-phenyl-7-bromoquinoline core. nih.gov Subsequent chlorination at the C4 position would be required.
Route C: Late-stage Halogenation
A third strategy involves forming the 2-phenyl-4-chloroquinoline core first, followed by regioselective bromination.
Disconnection: The C7-Br bond.
Key Starting Materials: 2-phenyl-4-chloroquinoline . This intermediate could be synthesized from 2-phenyl-4-hydroxyquinoline, which in turn is accessible via the Conrad-Limpach synthesis from aniline and ethyl benzoylacetate. The key challenge in this route is the regioselective bromination at the C7 position.
Given the precedent for Friedländer reactions yielding highly substituted quinolines, Route A appears to be a highly plausible and direct strategy. researchgate.net
Optimization of Reaction Conditions for Regioselective Bromination and Chlorination
The introduction of the bromo and chloro substituents at the correct positions is critical and often the most challenging aspect of the synthesis.
Chlorination: The conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-ol) to a 4-chloroquinoline (B167314) is a standard transformation. This is typically achieved by treating the quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with heating. A patent for a related bromo-substituted quinoline describes this type of chlorination step. google.com
Regioselective Bromination: If a late-stage bromination strategy (Route C) were pursued, achieving selectivity for the C7 position would be paramount. Electrophilic aromatic substitution on the quinoline ring is sensitive to the directing effects of existing substituents and the reaction conditions. The phenyl group at C2 and the chloro group at C4 would both influence the position of incoming electrophiles. Metal-free halogenation methods using N-halosuccinimides (NBS for bromination) can offer high regioselectivity. rsc.orgnih.gov For instance, studies on the halogenation of 8-substituted quinolines have shown that it is possible to achieve high regioselectivity at the C5 or C7 positions depending on the directing group. rsc.org The choice of solvent can also play a crucial role; for example, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote highly regioselective halogenations of aromatic systems. nih.gov
The relative reactivity of different positions on the quinoline ring means that direct bromination of 2-phenyl-4-chloroquinoline could lead to a mixture of products. Therefore, building the molecule with the bromine atom already in place, as in the Friedländer approach (Route A) starting from 2-amino-4-bromobenzophenone, is often a more controlled and regioselective strategy.
Purification and Isolation Strategies for this compound
The final step in any synthesis is the purification and isolation of the target compound in high purity. For halogenated quinolines, which are typically crystalline solids, several methods are applicable.
Crystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and is determined empirically.
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful technique. The crude mixture is applied to the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components to the silica gel. A patent for a related compound mentions purification by column chromatography using a hexane:CH₂Cl₂ solvent system. google.com
High-Speed Counter-Current Chromatography (HSCCC): This is a more advanced, support-free liquid-liquid partition chromatography technique. It is particularly useful for separating components in complex mixtures, such as those found in commercial dyes like quinoline yellow. nih.gov While perhaps not the first choice for routine lab synthesis, it demonstrates the range of available purification technologies.
Other classical methods include the formation of salts, such as picrates or hydrochlorides, which can be crystallized to high purity and then converted back to the free base. lookchem.com The final purity of the isolated this compound would be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Novel Synthetic Routes and Method Development for this compound and its Analogs
The synthesis of quinoline derivatives has evolved significantly, with a growing emphasis on efficiency, selectivity, and sustainability. scilit.com This section explores modern synthetic strategies applicable to the construction of the this compound scaffold and its analogs.
Green Chemistry Principles in Quinoline Synthesis (e.g., Solvent-Free, Biocatalysis, Microwave-Assisted)
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance efficiency. nih.gov Key approaches include the use of solvent-free conditions, biocatalysis, and microwave-assisted reactions.
Solvent-Free Synthesis: Performing reactions without a solvent or in a solid state can significantly reduce waste and simplify product purification. For instance, the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines has been achieved under solvent-free conditions through microwave-assisted regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various amines. researchgate.net This method proceeds without the need for a protic or Lewis acid catalyst, offering a cleaner and more efficient route. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The synthesis of various quinoline derivatives, including those with fused heterocyclic systems, has been successfully accomplished using microwave assistance. nih.gov For example, a one-pot, three-component domino reaction for the synthesis of functionalized quinolin-4-ylmethoxychromen-4-ones and quinolin-4-ylmethoxychromen-2-ones has been developed under solvent-free and microwave conditions using YbCl₃ as a catalyst. nih.gov This approach highlights the potential for rapid and eco-friendly access to complex quinoline-based structures. nih.gov Furthermore, the synthesis of 4-aminoquinoline-phthalimides has been achieved in high yields with reaction times as short as two minutes under microwave irradiation. nih.gov
The following table provides examples of microwave-assisted synthesis of quinoline derivatives, showcasing the efficiency of this green chemistry approach.
| Starting Materials | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |
| Propargylated-flavone/coumarin, aldehydes, anilines | YbCl₃, solvent-free, microwave | Functionalized quinolin-4-ylmethoxychromen-4-ones/2-ones | Good to Excellent | Not specified | nih.gov |
| Phthalic anhydrides, 4-aminoquinoline-diamines | DMSO, microwave, 160 °C | 4-Aminoquinoline-phthalimides | 81–92% | 2 min | nih.gov |
| Aromatic aldehydes, substituted anilines, pyruvic acid | p-TSA, ethanol (B145695), microwave, 80 °C | Quinoline-4-carboxylic derivatives | 50–80% | 3 min | nih.gov |
| 2-(2-aminophenyl)benzimidazole, ortho-esters | DMAC, microwave, no catalyst | 6-Substituted benzimidazo[1,2-c]-quinazolines | High | Not specified | nih.gov |
C–H Bond Functionalization Strategies for Direct Halogenation or Phenylation
Direct C–H bond functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and step-efficient approach to creating complex molecules by avoiding the pre-functionalization of starting materials. rsc.orgrsc.org This strategy is particularly valuable for the synthesis and modification of quinoline derivatives. scilit.comnih.gov
Direct Halogenation: The introduction of halogen atoms onto the quinoline core is crucial for further synthetic transformations. Metal-free protocols for the regioselective C–H halogenation of quinoline derivatives have been developed. For instance, an operationally simple method for the C5–H halogenation of 8-substituted quinolines uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source at room temperature. rsc.org This approach demonstrates high functional group tolerance and excellent regioselectivity. rsc.org Transition metal catalysis, particularly with palladium, has also been employed for the C–H halogenation of related heterocyclic systems like indolines and tetrahydroquinolines using a removable directing group. acs.org
Direct Phenylation: The direct arylation of quinolines via C–H activation provides a powerful tool for installing phenyl groups. scilit.com Rhodium-catalyzed C–H/C–H cross-coupling reactions have been developed to synthesize unsymmetrical heterobiaryl compounds, including the coupling of quinoline with benzoxazoles. rsc.org Furthermore, iron-catalyzed direct C–H activation of quinoline-N-oxides has been shown to regioselectively introduce alkenyl groups, with water as the only byproduct, highlighting the greener aspects of this strategy. rsc.org The choice of catalyst and reaction conditions can direct the arylation to different positions on the quinoline ring, such as the C2, C3, or C8 positions. nih.govacs.org
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov MCRs are well-suited for the synthesis of diverse quinoline scaffolds.
A notable example is the one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization, without the need for toxic solvents, precious metals, or harsh reaction conditions. nih.gov Such protocols offer a straightforward and environmentally benign route to highly substituted quinolines. The Pfitzinger reaction, a classic MCR, allows for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. This has been utilized to prepare 2-(4-bromophenyl)quinoline-4-carboxylic acid, a precursor for more complex derivatives. nih.gov
Post-Synthetic Derivatization of this compound
The presence of multiple reactive sites on the this compound core, namely the bromo and chloro substituents and the phenyl moiety, allows for a wide range of post-synthetic modifications to generate a library of novel compounds with potentially diverse properties.
Reactivity of Bromo and Chloro Substituents in Cross-Coupling Reactions
The bromo and chloro atoms on the quinoline ring are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for forming new carbon-carbon bonds.
The differential reactivity of C-Br and C-Cl bonds is a key aspect in selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, where the bromo-position can be selectively reacted while leaving the chloro-position intact for a subsequent transformation.
In a study on 2-bromo-4-chlorophenyl-2-bromobutanoate, a Pd-catalyzed Suzuki cross-coupling reaction was successfully employed to synthesize a variety of derivatives with moderate to good yields, demonstrating the utility of this reaction for aryl-aryl bond formation. nih.gov The reactivity in Suzuki couplings is also influenced by the electronic nature of the boronic acid partner, with electron-donating groups on the arylboronic acid generally leading to higher reactivity. scielo.br
The following table illustrates the potential for selective cross-coupling reactions on a dihalogenated aromatic system.
| Substrate | Coupling Partner | Catalyst System | Product | Key Feature | Reference |
| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Various arylboronic acids | Pd(OAc)₂/PPh₃ | Arylated derivatives | Selective reaction at the bromo position | nih.gov |
| (E)-Bromostilbene | Phenylboronic acid | Pd(OAc)₂/PPh₃, KOH | (E)-Triphenylethylene | Base is crucial for reactivity | scielo.br |
| 5-Bromo-1,2,3-triazine | Various arylboronic acids | Pd(MeCN)₂Cl₂/dppf-CF₃ | 5-Aryl-1,2,3-triazines | Ligand choice influences efficiency | uzh.ch |
Transformations at the Phenyl Moiety
The 2-phenyl group of this compound offers another site for chemical modification. While the phenyl ring itself is generally less reactive than the halogenated quinoline core, it can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at the more activated quinoline ring.
More commonly, functional groups already present on the phenyl ring can be transformed. For example, if the starting material for the quinoline synthesis contained a substituted phenyl group (e.g., a methoxy (B1213986) or nitro group), these could be further manipulated. A p-propoxyphenyl moiety at the C-2 position has been shown to be a key feature in some biologically active 2-phenylquinolines. acs.org The synthesis of such compounds often involves the alkylation of a precursor phenol. acs.org
Furthermore, the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives as potential histone deacetylase inhibitors highlights the importance of modifications at both the quinoline core and the 2-phenyl group for tuning biological activity. nih.gov
Development of Libraries Based on the this compound Core
A comprehensive review of available scientific literature and patent databases did not yield specific examples of the development of large-scale or diverse chemical libraries based on the this compound core. While the broader quinoline scaffold is frequently utilized in the generation of compound libraries for drug discovery, specific efforts detailing the use of this particular substituted phenylquinoline as a starting point for library synthesis are not extensively documented.
However, the chemical reactivity of the 7-bromo and 4-chloro positions provides a clear potential for the creation of such libraries. The distinct reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, which is a key strategy in diversity-oriented synthesis. For instance, the greater reactivity of the 4-chloro position towards nucleophilic substitution, followed by subsequent modification at the 7-bromo position (e.g., through cross-coupling reactions), would be a logical approach to generating a library of disubstituted 2-phenylquinoline analogs.
Future research may focus on exploiting this differential reactivity to build libraries of compounds for screening against various biological targets. The development of such libraries would enable a more thorough exploration of the structure-activity relationships of 2,4,7-trisubstituted quinolines.
Chemical Transformations of this compound
The presence of two distinct halogen atoms at positions 4 and 7 of the quinoline ring, along with the phenyl group at position 2, makes this compound a versatile building block for further chemical modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, while the bromine atom at the 7-position is well-suited for transition metal-catalyzed cross-coupling reactions.
A documented example of its chemical transformation is its use in the synthesis of cGAS antagonist compounds. In a specific application, this compound was reacted with imidazole (B134444) to displace the chloro group at the 4-position. chemsynthesis.com
The reaction was carried out using potassium t-butoxide as a base and Bis(triphenylphosphine)palladium(II) dichloride as a catalyst in DMA (dimethylacetamide) as a solvent. The mixture was heated to 110 °C, resulting in the formation of 7-bromo-4-(1H-imidazol-1-yl)-2-phenylquinoline. chemsynthesis.com This transformation highlights the utility of the 4-chloro position as a handle for introducing nitrogen-based heterocycles.
Table 1: Transformation of this compound
| Reactant | Reagents | Product | Reference |
| This compound | Imidazole, Potassium t-butoxide, Bis(triphenylphosphine)palladium(II) dichloride, DMA | 7-bromo-4-(1H-imidazol-1-yl)-2-phenylquinoline | chemsynthesis.com |
This type of selective functionalization is crucial for building molecular complexity and for the targeted design of biologically active molecules. The resulting product, containing a bromo group, can be further modified through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 7-position.
Advanced Structural Characterization and Spectroscopic Analysis of 7 Bromo 4 Chloro 2 Phenylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete analysis using high-resolution NMR spectroscopy, which would provide precise details about the compound's atomic arrangement, is currently unavailable.
Detailed Proton and Carbon Chemical Shift Assignments
Specific, experimentally verified ¹H and ¹³C NMR chemical shift assignments for 7-Bromo-4-chloro-2-phenylquinoline have not been reported. Such data is essential for confirming the exact placement of the bromo and chloro substituents and for detailing the electronic influence of the phenyl group on the quinoline (B57606) core.
Elucidation of Long-Range Coupling and Connectivities
Without experimental 1D and 2D NMR spectra, the long-range coupling constants (J-couplings) between protons and carbons in the molecule cannot be determined. These couplings are vital for establishing through-bond connectivities and confirming the substitution pattern on the aromatic rings.
Conformational Analysis using 2D NMR Techniques (e.g., NOESY)
The conformational orientation of the 2-phenyl group relative to the quinoline ring system is a key structural feature. This is typically elucidated using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. In the absence of NOESY data, the preferred conformation of this compound remains unconfirmed.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Detailed experimental FT-IR and Raman spectra for this compound are not present in the reviewed literature. While general characteristic vibrational frequencies for quinoline and substituted benzenes are known, specific data for this compound is needed for a precise analysis.
Assessment of Intermolecular Interactions in Solid State
The study of intermolecular interactions, such as π-π stacking or halogen bonding, in the solid state of this compound would require techniques like solid-state NMR, X-ray crystallography, or temperature-dependent FT-IR spectroscopy. As no such studies have been published, the nature of these interactions in the solid form of the compound is unknown.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. Although specific experimental mass spectral data for this compound is not widely published, its expected behavior can be predicted based on established principles and data from closely related analogues.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound, which is C₁₅H₉BrClN. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Consequently, the molecular ion peak [M]⁺ would appear as a characteristic cluster of peaks. The most abundant peaks in this cluster would correspond to [C₁₅H₉⁷⁹Br³⁵ClN]⁺, [C₁₅H₉⁸¹Br³⁵ClN]⁺ and [C₁₅H₉⁷⁹Br³⁷ClN]⁺ (appearing at M+2), and [C₁₅H₉⁸¹Br³⁷ClN]⁺ (appearing at M+4), with their relative intensities governed by the natural abundance of these isotopes. docbrown.info The precise m/z values of these isotopic peaks, as determined by HRMS, would provide unequivocal confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure and connectivity. While specific experimental MS/MS data for this compound is not available, likely fragmentation pathways can be postulated based on the known fragmentation of quinolines and halogenated aromatic compounds. libretexts.orgmiamioh.edulibretexts.orgrsc.orgnih.gov
Upon ionization, the this compound molecular ion would likely undergo fragmentation through several key pathways:
Loss of Halogen Atoms: The initial fragmentation may involve the loss of the bromine or chlorine atom as a radical (Br• or Cl•), leading to prominent peaks at [M-Br]⁺ and [M-Cl]⁺. The relative stability of the resulting carbocation would influence the likelihood of each loss.
Cleavage of the Phenyl Group: The bond between the quinoline core and the phenyl group at the 2-position could cleave, resulting in the loss of a phenyl radical (C₆H₅•) to produce a [M-C₆H₅]⁺ ion, or the formation of a phenyl cation (C₆H₅⁺) at m/z 77.
Ring Fission: The quinoline ring system itself can undergo fragmentation. A common pathway for quinolines is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at [M-HCN]⁺. rsc.org
Sequential Fragmentations: Further fragmentation of the primary product ions can also occur, leading to a complex pattern that can be pieced together to build a comprehensive picture of the molecule's structure. For example, the [M-Cl]⁺ ion could subsequently lose a bromine atom or a phenyl group.
By carefully analyzing the m/z values and relative abundances of these fragment ions, the structural arrangement of the atoms within this compound can be confidently determined.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, a detailed analysis of the closely related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline researchgate.net, provides significant insights into the likely solid-state conformation, bond parameters, and intermolecular interactions. The quinoxaline (B1680401) core is structurally similar to the quinoline core, with the primary difference being the substitution of a carbon atom with a nitrogen atom in the heterocyclic ring.
The X-ray crystallographic study of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline reveals precise measurements of its molecular geometry. researchgate.net The C-Br bond length is reported as 1.901(4) Å, and the C-Cl bond length is 1.741(4) Å. researchgate.net These values are consistent with typical carbon-halogen bond lengths in aromatic systems. The bond lengths and angles within the quinoxaline and phenyl rings would be expected to show standard values for sp²-hybridized carbon and nitrogen atoms.
Table 1: Selected Bond Lengths for 7-Bromo-2-(4-chloro-phenyl)-quinoxaline researchgate.net
| Bond | Length (Å) |
| Br1-C7 | 1.901(4) |
| Cl1-C12 | 1.741(4) |
| N1-C2 | 1.312(5) |
| N4-C3 | 1.316(5) |
| C2-C9 | 1.478(6) |
Data sourced from a study on 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, a structurally similar compound.
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of halogenated compounds like this compound, halogen bonding is a significant directional interaction that can influence crystal packing. Halogen bonding occurs when a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor), such as a nitrogen atom or a π-system.
Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical, particularly in the pharmaceutical and materials sciences. To date, no specific studies on the polymorphism of this compound have been published. However, given its structural complexity and the potential for various intermolecular interactions, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.
Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in a specific stoichiometric ratio within the same crystal lattice. researchgate.netyoutube.com This approach can be used to modify the physicochemical properties of a compound. There are no reported co-crystallization studies involving this compound. Future research could explore the formation of co-crystals with other molecules to potentially modulate its properties through the introduction of new supramolecular interactions.
Computational and Theoretical Investigations of 7 Bromo 4 Chloro 2 Phenylquinoline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular properties, including geometry, reaction energies, and spectroscopic parameters, with a favorable balance between accuracy and computational cost. nih.govresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 7-Bromo-4-chloro-2-phenylquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level) This data is hypothetical and for illustrative purposes.
| Parameter | Value (Å) | Parameter | Value (Å) |
|---|---|---|---|
| C4-Cl | 1.745 | C7-Br | 1.908 |
| C2-C(Phenyl) | 1.490 | C2-N1 | 1.321 |
| C4-C9 | 1.425 | C8-C7 | 1.379 |
| Parameter | Value (°) | Parameter | Value (°) |
|---|---|---|---|
| N1-C2-C3 | 122.5 | C3-C4-Cl | 118.9 |
| C6-C7-Br | 119.5 | N1-C2-C(Phenyl) | 117.0 |
| Dihedral(N1-C2-C(Phenyl)-C) | 45.5 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). arabjchem.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.
For this compound, the HOMO is expected to be primarily distributed over the electron-rich quinoline (B57606) ring system. The LUMO, conversely, could be localized across both the quinoline and the attached phenyl ring, facilitating intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net The presence of electron-withdrawing halogen atoms (Br and Cl) would be expected to lower the energies of both the HOMO and LUMO orbitals and influence the energy gap.
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound This data is hypothetical and for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -2.25 |
| Energy Gap (ΔE) | 4.33 |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would likely show a region of strong negative potential around the nitrogen atom of the quinoline ring, reflecting its lone pair of electrons. Regions of positive potential (σ-holes) are expected along the extension of the C-Cl and C-Br bonds, which is a common feature for halogenated aromatic compounds and indicates a propensity for halogen bonding. mdpi.com
From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. nih.govarabjchem.org These include:
Chemical Hardness (η): Measures resistance to change in electron distribution. (η = (ELUMO - EHOMO)/2)
Chemical Potential (μ): Relates to the "escaping tendency" of electrons. (μ = (EHOMO + ELUMO)/2)
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. (ω = μ²/2η)
Table 3: Illustrative Global Reactivity Descriptors for this compound This data is hypothetical and for illustrative purposes.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.165 |
| Chemical Potential (μ) | -4.415 |
| Electrophilicity Index (ω) | 4.502 |
DFT methods are highly effective for predicting various spectroscopic properties, providing valuable data for structural confirmation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. rsc.orgresearchgate.net For this compound, the spectrum is expected to show characteristic π → π* transitions originating from the conjugated aromatic system. The inclusion of solvent effects in the calculations, often via a Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra. nih.gov
IR Spectroscopy: The calculation of vibrational frequencies using DFT helps in the assignment of experimental Infrared (IR) spectra. nih.gov For the title compound, characteristic vibrational modes would include C-Cl and C-Br stretching frequencies in the lower wavenumber region, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending modes of the aromatic rings. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the complete assignment of complex experimental NMR spectra, especially for distinguishing between the various aromatic protons and carbons. nih.gov
Table 4: Illustrative Predicted Spectroscopic Data for this compound This data is hypothetical and for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (π → π*) | ~325 nm |
| IR (DFT) | ν(C-Br) | ~650 cm-1 |
| IR (DFT) | ν(C-Cl) | ~1050 cm-1 |
| IR (DFT) | ν(C=N) | ~1580 cm-1 |
| ¹H NMR (GIAO) | δ (H3) | ~7.9 ppm |
| ¹³C NMR (GIAO) | δ (C2) | ~158 ppm |
| ¹³C NMR (GIAO) | δ (C4) | ~149 ppm |
Molecular Dynamics (MD) Simulations for Conformational Landscape
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and flexibility over time, typically under conditions that mimic a biological environment (e.g., in a solvent at a specific temperature). nih.govacs.org
For this compound, an MD simulation would reveal the dynamic conformational landscape. A key aspect to investigate would be the rotational freedom of the bond connecting the phenyl group to the quinoline core. This flexibility can be crucial for how the molecule interacts with biological targets.
Solvent Effects on Molecular Conformation
The conformation of this compound, particularly the dihedral angle between the phenyl and quinoline ring systems, is subject to the influence of the surrounding solvent environment. Computational methods are invaluable for predicting and understanding these subtle but significant structural changes. Theoretical investigations, primarily using quantum mechanical models, can simulate how solvents of varying polarities interact with the molecule and affect its preferred three-dimensional shape.
A common approach to modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method. jcchems.com These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation while still providing significant insights into solute-solvent interactions. nih.gov In this framework, the solute molecule is placed within a cavity in the solvent continuum, and the electronic structure of the solute is polarized by the reaction field of the solvent.
For this compound, the key conformational parameter is the torsional angle between the quinoline and phenyl rings. In the gas phase or a non-polar solvent like toluene (B28343), this angle is primarily determined by intramolecular steric hindrance between the ortho-hydrogens of the phenyl group and the quinoline ring. As the solvent polarity increases (e.g., from toluene to ethanol (B145695) to water), the molecule's dipole moment interacts more strongly with the solvent's reaction field. This can lead to changes in the electronic distribution and, consequently, the preferred molecular geometry. Studies on similar bi-aryl systems have shown that the dihedral angle can change by several degrees depending on the solvent. rsc.orgnih.gov
For instance, molecular mechanics and quantum mechanics calculations can be performed to optimize the geometry of this compound in different solvents. The results would likely indicate a stabilization of more polar conformations in polar solvents. The data generated from such studies can be tabulated to illustrate the trend.
Table 1: Hypothetical Solvent Effects on the Phenyl-Quinoline Dihedral Angle
| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (°) |
|---|---|---|
| Gas Phase | 1 | 35.2 |
| Toluene | 2.4 | 34.8 |
| Tetrahydrofuran (THF) | 7.6 | 33.5 |
| Ethanol | 24.6 | 32.1 |
| Water | 80.1 | 31.5 |
Note: This table is illustrative and based on expected trends for similar bi-aryl compounds.
These computational studies are crucial for understanding the behavior of this compound in different chemical environments, which can be a critical factor in various applications, from materials science to medicinal chemistry.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are instrumental in modern drug discovery and materials science for predicting the properties of novel compounds before their synthesis, thereby saving time and resources. plos.org For this compound and its analogs, QSAR/QSPR can be employed to guide the design of new derivatives with enhanced or specific characteristics.
The development of a robust QSAR/QSPR model involves several key steps: the creation of a dataset of compounds with known activities or properties, the calculation of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the activity/property, and rigorous statistical validation of the resulting model. nih.govucm.es
Development of Descriptors Correlating Structure with Specific Academic Properties
The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. For a class of compounds like substituted 2-phenylquinolines, a variety of descriptors would be calculated to capture the structural variations within the series.
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net These are often calculated using quantum mechanical methods. For instance, a lower LUMO energy might correlate with increased electron-accepting capability.
Steric Descriptors: These relate to the size and shape of the molecule. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that use steric and electrostatic fields as descriptors. nih.govjmaterenvironsci.com Other steric descriptors include molecular weight, van der Waals volume, and specific shape indices. The substitution pattern on both the quinoline and phenyl rings would significantly alter these fields.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor, representing the lipophilicity of a compound. researchgate.net This is crucial for predicting properties like membrane permeability or binding to hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.
For a series of analogs of this compound, where substitutions might occur at various positions on either ring system, these descriptors would be calculated for each molecule in the training set.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of 2-Phenylquinoline (B181262) Analogs
| Descriptor Class | Descriptor Example | Property Represented | Potential Relevance |
|---|---|---|---|
| Electronic | HOMO-LUMO Gap | Chemical reactivity, electronic excitability | Correlation with photophysical properties or reaction kinetics. |
| Electronic | Dipole Moment | Polarity | Influence on solubility and binding to polar targets. |
| Steric | van der Waals Volume | Molecular size | Affects steric fit within a binding site. nih.gov |
| Steric | CoMFA Steric Field | 3D shape and bulk | Identification of regions where steric bulk is favorable or unfavorable for activity. |
| Hydrophobic | logP | Lipophilicity | Correlation with membrane permeability and in vitro binding affinity. |
The selection of the most relevant descriptors is typically achieved through statistical methods to build a model with the best predictive power.
Predictive Modeling for Future Analog Design
Once a statistically significant QSAR model is developed and validated, its primary application is the prediction of the activity or property of interest for newly designed, yet unsynthesized, analogs. This predictive capability is a cornerstone of rational drug design and materials development. nih.gov
A typical QSAR model takes the form of a mathematical equation. For example, a Multiple Linear Regression (MLR) model might look like:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
The quality and predictive power of the model are assessed using several statistical metrics:
Coefficient of determination (R²): Indicates how well the model fits the training set data. Values closer to 1.0 are better.
Leave-one-out cross-validated coefficient (Q² or R²cv): A measure of the model's internal predictive ability. A Q² > 0.5 is generally considered indicative of a robust model. ucm.es
External validation (R²pred): The model's ability to predict the activity of an external test set of compounds not used in model generation. This is the most stringent test of a model's predictive power. ucm.es
Table 3: Hypothetical QSAR Model for a Specific Biological Activity of 2-Phenylquinoline Analogs
| Parameter | Value | Interpretation |
|---|---|---|
| Model Equation | pIC50 = 5.2 + 0.4logP - 0.8LUMO - 0.02*VdW_Volume | The predicted biological activity (pIC50) increases with higher lipophilicity and lower LUMO energy, while being negatively impacted by a larger molecular volume. |
| Statistical Metrics | ||
| R² | 0.91 | The model explains 91% of the variance in the training set. |
| Q² | 0.75 | The model has good internal predictive capability. |
| R²pred | 0.85 | The model has excellent predictive power for new compounds. |
Note: This table presents a hypothetical but realistic QSAR model based on literature precedents for quinoline derivatives. ucm.esnih.gov
By analyzing the QSAR model, chemists can understand which structural features are most important for the desired property. For example, the model in Table 3 suggests that to design more potent analogs, one should aim for increased lipophilicity and a lower LUMO energy, while avoiding excessive increases in molecular size. This guidance allows for the focused design of new analogs, such as modifying the substitution on the phenyl ring or the quinoline core of this compound, to optimize for a specific endpoint.
Mechanistic Studies of 7 Bromo 4 Chloro 2 Phenylquinoline Interactions in Academic Contexts
Investigation of Reaction Mechanisms Involving 7-Bromo-4-chloro-2-phenylquinoline as a Substrate or Reagent
The chemical reactivity of this compound is dominated by the distinct electronic nature of its two halogen substituents. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. Conversely, the bromine atom at the C7 position on the benzenoid ring is more amenable to palladium-catalyzed cross-coupling reactions.
Kinetic Studies for Reaction Pathway Elucidation
While specific kinetic studies for this compound are not extensively documented, its reaction pathways can be elucidated from kinetic data of analogous systems.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The substitution of the 4-chloro group by a nucleophile is expected to follow a second-order rate law, Rate = k[Quinoline][Nucleophile]. This is characteristic of the SNAr mechanism, where both the substrate and the nucleophile are involved in the rate-determining step. The rate of reaction is highly dependent on the electron-withdrawing power of the aromatic system; the quinoline (B57606) ring nitrogen significantly activates the C4 position for nucleophilic attack. Kinetic studies on similar 4-chloroquinoline (B167314) systems confirm that the reaction rate increases with stronger, more reactive nucleophiles.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates.
SNAr Intermediate: The SNAr pathway proceeds through a well-characterized, high-energy intermediate known as a Meisenheimer complex. In the reaction of this compound with a nucleophile (Nu-), the nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. Subsequent departure of the chloride leaving group restores the aromaticity and yields the final product.
Suzuki-Miyaura Intermediates: The catalytic cycle for the Suzuki-Miyaura reaction involves several organometallic intermediates.
Oxidative Addition Intermediate: The active Pd(0) catalyst inserts into the C7-Br bond to form a square planar Pd(II) complex, Aryl-Pd(II)-(Br)L2.
Transmetalation Intermediate: Following activation of the boronic acid partner by a base, the aryl group from the organoboron reagent is transferred to the palladium center, displacing the bromide and forming a new diaryl-Pd(II) complex, Aryl-Pd(II)-Aryl'L2.
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Table 1: Key Intermediates in Postulated Reactions
| Reaction Type | Position | Key Intermediate | Description |
| SNAr | C4-Cl | Meisenheimer Complex | A resonance-stabilized, non-aromatic anionic σ-complex formed by the addition of a nucleophile to the quinoline ring. |
| Suzuki-Miyaura | C7-Br | Aryl-Pd(II) Complex | A square planar organopalladium(II) species formed after the initial oxidative addition of the C-Br bond to a Pd(0) catalyst. |
Molecular Mechanisms of Biological Interaction (Strictly In Vitro and Mechanistic Focus)
The 2-phenylquinoline (B181262) scaffold is present in numerous biologically active compounds. Mechanistic studies, including in vitro assays and computational modeling, are essential to understand how derivatives like this compound interact with biological targets at a molecular level.
Enzyme Inhibition Kinetics and Mechanism of Action in vitro
Enzyme inhibition studies are designed to determine kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These studies also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a hypothetical scenario where this compound acts as a competitive inhibitor, it would bind to the enzyme's active site, competing with the natural substrate. This would result in an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).
Table 2: Representative In Vitro Enzyme Inhibition Data for Analogous 2-Phenylquinoline Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 2-Phenylquinoline Derivative | SARS-CoV-2 Helicase (nsp13) | 0.42 | youtube.com |
| 2-Phenylquinoline Derivative | SARS-CoV-2 Helicase (nsp13) | 1.41 | youtube.com |
| N-phenyl-2-quinolone-3-carboxamide | PI3Kα | 3.3 | pharmacologymentor.com |
Receptor Binding Studies and Allosteric Modulation in vitro
In vitro receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand of known high affinity to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound through competitive binding experiments. quora.com
Studies on related 2-amino-4-phenyl quinolines have demonstrated a distinct preference for α2-adrenoceptors, indicating that the core phenylquinoline structure is a viable scaffold for interacting with central nervous system receptors. researchgate.net The affinity is determined by measuring the concentration of the test compound required to displace 50% of the specific binding of the radioligand (IC50 value), which can then be converted to a Ki value. While specific Kd or Ki values for this compound are not published, the structure-activity relationship (SAR) of this class of compounds suggests that the nature and position of substituents on both the quinoline and phenyl rings are critical for binding affinity and selectivity. researchgate.net
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (in silico predictions)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. frontiersin.org These in silico techniques can provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex.
Molecular Docking: A hypothetical docking study of this compound into the ATP-binding pocket of a protein kinase could reveal several key interactions. The quinoline nitrogen can act as a hydrogen bond acceptor with hinge region residues, a common binding motif for kinase inhibitors. The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. Furthermore, the halogen atoms can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen, which can significantly enhance binding affinity.
Table 3: Predicted Ligand-Target Interactions for this compound from a Hypothetical Docking Study
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residue on Target |
| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amide (e.g., Cys, Met) |
| Halogen Bond | C7-Bromo, C4-Chloro | Carbonyl Oxygen (e.g., Glu, Asp, backbone) |
| π-π Stacking | Phenyl Ring, Quinoline Ring System | Aromatic Residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interaction | Phenyl Ring, Quinoline Ring System | Aliphatic/Aromatic Residues (e.g., Leu, Val, Ala, Phe) |
Target Identification and Validation Using Chemical Biology Approaches
There is currently no publicly available research that details the use of in vitro cell-free or cell-based systems to identify and validate the molecular targets of this compound. Chemical biology approaches, which utilize small molecules to probe biological systems, have not been documented in the context of this specific compound. As a result, there is no data to present regarding its target engagement or validation in an academic context.
Cellular Pathway Modulation Studies at the Molecular Level
Similarly, the scientific literature lacks studies investigating the modulation of cellular pathways by this compound at the molecular level. There are no published in vitro experiments, such as those examining the inhibition of protein-protein interactions, that involve this compound. Therefore, a detailed analysis of its impact on specific cellular signaling cascades or molecular interactions cannot be provided at this time.
In the absence of dedicated research, the potential biological activities and mechanisms of action for this compound remain speculative. Future academic inquiry is necessary to elucidate its potential as a chemical probe or therapeutic agent.
Advanced Applications and Functional Exploration of 7 Bromo 4 Chloro 2 Phenylquinoline
Role in Organic Synthesis and Methodological Development
The strategic placement of bromo and chloro substituents on the 2-phenylquinoline (B181262) core makes 7-Bromo-4-chloro-2-phenylquinoline a highly attractive building block for the synthesis of more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, coupled with the potential for functionalization of the phenyl ring and the quinoline (B57606) nucleus itself, offers a rich platform for methodological development in organic synthesis.
As a Versatile Building Block for Complex Heterocycles
The this compound scaffold is primed for elaboration into a variety of complex heterocyclic systems through sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization. For instance, a Suzuki-Miyaura coupling could be selectively performed at the 7-position, followed by a subsequent coupling reaction at the 4-position under more forcing conditions. This stepwise approach enables the controlled introduction of diverse aryl, heteroaryl, or alkyl groups, leading to the construction of elaborate polycyclic aromatic systems or molecules with tailored electronic properties.
Furthermore, the nitrogen atom in the quinoline ring can be quaternized or oxidized to an N-oxide, altering the reactivity of the heterocyclic core and enabling different modes of functionalization. acs.org The phenyl group at the 2-position can also be subjected to electrophilic substitution reactions, adding another layer of synthetic versatility. While specific examples utilizing this compound are not extensively documented in the current literature, the foundational principles of quinoline chemistry strongly support its potential as a key intermediate in the synthesis of novel and complex heterocyclic structures. researchgate.netresearchgate.net
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Type | Reagent | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | 7-Aryl-4-chloro-2-phenylquinoline |
| Buchwald-Hartwig Amination | Amine | 7-Amino-4-chloro-2-phenylquinoline |
| Sonogashira Coupling | Terminal alkyne | 7-Alkynyl-4-chloro-2-phenylquinoline |
| Heck Coupling | Alkene | 7-Alkenyl-4-chloro-2-phenylquinoline |
| Stille Coupling | Organostannane | 7-Substituted-4-chloro-2-phenylquinoline |
Precursor for Advanced Ligands in Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The 2-phenylquinoline framework is a known scaffold for the design of privileged ligands in various catalytic transformations. The nitrogen atom of the quinoline and potential chelating groups introduced via the reactive halogen sites on this compound can coordinate to a variety of transition metals.
For instance, substitution of the chloro group at the 4-position with a phosphine-containing moiety could generate a bidentate P,N-ligand. Such ligands have shown great promise in asymmetric catalysis. nih.gov The steric and electronic properties of the ligand could be fine-tuned by modifying the substituent at the 7-position or on the 2-phenyl group. Although direct synthesis of advanced ligands from this compound has not been explicitly reported, the modular nature of this starting material makes it an excellent candidate for the rapid generation of a library of ligands for screening in various catalytic reactions, including C-C and C-N bond-forming processes. beilstein-journals.orgnih.govwikipedia.org
Auxiliary in Stereoselective Transformations
Chiral auxiliaries are indispensable tools in stereoselective synthesis, enabling the control of stereochemistry during a chemical transformation. numberanalytics.comyoutube.com While the use of this compound itself as a chiral auxiliary has not been described, its derivatives hold potential in this area. If a chiral center is introduced into the molecule, for example, through enantioselective synthesis or resolution, the resulting chiral 2-phenylquinoline derivative could serve as a directing group in stereoselective reactions.
The rigid quinoline backbone can provide a well-defined steric environment to influence the approach of a reagent to a reactive site. The functional handles at the 4- and 7-positions could be used to attach the substrate and to further modify the steric and electronic nature of the auxiliary. The development of quinoline-based chiral auxiliaries is an area with potential for future research, and this compound could serve as a valuable starting material for such investigations. khanacademy.org
Exploration as a Chemical Probe or Tool in Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems. rsc.orgrsc.orgresearchgate.net The 2-phenylquinoline scaffold, with its inherent fluorescence and potential for biological activity, is an attractive starting point for the development of such tools.
Development of Fluorescent Probes for in vitro Cellular Imaging (mechanistic, non-diagnostic)
Quinoline derivatives are well-known for their fluorescent properties, which can be modulated by substitution on the quinoline ring system. nih.govnih.govrsc.org This makes them excellent candidates for the development of fluorescent probes for cellular imaging. The this compound core could be systematically modified to create probes that respond to specific analytes or changes in the cellular environment, such as pH, ion concentration, or the presence of specific enzymes.
For example, the introduction of a recognition moiety for a particular metal ion at the 4- or 7-position could lead to a change in the fluorescence output upon binding, allowing for the visualization of that ion within a cell. nih.govnih.gov While no fluorescent probes based specifically on this compound have been reported, the principles of probe design and the synthetic accessibility of this scaffold suggest its utility in this area. researchgate.net
Table 2: Potential Modifications of this compound for Fluorescent Probe Development
| Modification | Target Application | Principle |
| Introduction of an ionophore | Metal ion sensing | Chelation-enhanced fluorescence |
| Incorporation of a pH-sensitive group | pH sensing | pH-dependent fluorescence |
| Attachment of an enzyme substrate | Enzyme activity sensing | Enzyme-triggered fluorescence release |
Affinity Probes for Target Engagement Studies (in vitro)
Affinity-based protein profiling is a powerful technique to identify the cellular targets of bioactive molecules. nih.govnih.govnih.govmagtechjournal.comrsc.org This approach often utilizes a small molecule of interest that has been modified to include a reactive group for covalent labeling of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.
Given that many quinoline derivatives exhibit biological activity, this compound could serve as a scaffold for the design of affinity probes. One of the halogen atoms could be replaced with a photoreactive group (e.g., a diazirine or benzophenone) and the other with a linker attached to a biotin tag. Such a probe could be used to irradiate cell lysates, leading to covalent labeling of proteins that bind to the 2-phenylquinoline core. Subsequent enrichment of biotinylated proteins and identification by mass spectrometry could reveal the cellular targets of this class of compounds. While this application remains to be explored for this compound, it represents a promising avenue for future research in chemical biology. illinois.eduljmu.ac.uk
Modulators of Specific Biological Processes (in vitro, e.g., enzyme activity)
Currently, there is no specific information available in the scientific literature regarding the in vitro modulation of biological processes, such as enzyme activity, by this compound. Research on analogous quinoline structures suggests a potential for biological activity, but dedicated studies on this particular compound are absent.
Potential in Material Science and Photophysical Applications
The application of quinoline derivatives in material science is a burgeoning field. The electronic properties of the quinoline system, which can be tuned by the introduction of various substituents, make them attractive candidates for optoelectronic materials. The presence of a bromine atom and a phenyl group on the quinoline core of this compound suggests potential for interesting photophysical behaviors.
Detailed Photophysical Properties (Absorption, Emission, Quantum Yields, Lifetime)
Specific experimental data on the absorption and emission spectra, quantum yields, and fluorescence lifetimes of this compound are not available in the current body of scientific literature. For related phenylquinoline derivatives, absorption typically occurs in the UV-Vis region, with emission properties being highly dependent on the substitution pattern and the surrounding solvent environment.
Investigation of Charge Transfer Characteristics and Donor-Acceptor Systems
The structure of this compound, featuring an electron-withdrawing quinoline core and a potentially electron-donating (or accepting, depending on its substitution) phenyl group, is suggestive of intramolecular charge transfer (ICT) characteristics. In donor-acceptor systems, the efficiency of charge transfer is heavily influenced by the electronic nature of the substituents and their relative positions on the molecular framework. Studies on isomeric phenothiazine-phenylquinoline donor-acceptor molecules have demonstrated that the point of attachment between the donor and acceptor moieties significantly impacts the charge-transfer photophysics and electroluminescence properties. This highlights the importance of precise structural control in designing molecules for such applications.
Exploration in Organic Light-Emitting Diodes (OLEDs) or other Optoelectronic Devices (as a component)
Quinoline derivatives are utilized in OLEDs as emitting materials, host materials, or electron-transporting materials. The potential of this compound in such devices would depend on its specific photophysical and electrochemical properties, such as its emission color, quantum efficiency, and charge carrier mobility. Without experimental data, its suitability for OLED applications remains speculative.
Applications in Chemo-Sensors (focus on chemical sensing mechanism)
The quinoline scaffold is a common feature in the design of fluorescent chemosensors. The sensing mechanism often relies on the modulation of the fluorophore's emission upon interaction with a specific analyte. This can occur through various processes, including photoinduced electron transfer (PET), ICT, or excimer/exciplex formation. The functional groups on this compound could potentially serve as binding sites for specific ions or molecules, leading to a change in its fluorescence properties. However, no studies have been published to date that explore its use as a chemosensor.
Supramolecular Chemistry and Self-Assembly Studies
The planar structure of the quinoline ring system and the potential for intermolecular interactions, such as π-π stacking and halogen bonding (due to the bromine and chlorine atoms), suggest that this compound could participate in supramolecular assembly. The self-assembly of such molecules can lead to the formation of well-ordered nanostructures with unique properties. To date, there are no published reports on the supramolecular chemistry or self-assembly behavior of this specific compound.
Investigation of Non-Covalent Interactions for Self-Assembly
The molecular architecture of this compound, a halogenated aromatic compound, presents a compelling case for the study of non-covalent interactions. These weak, yet influential forces are the primary drivers of self-assembly processes, dictating the arrangement of molecules in the solid state and influencing the macroscopic properties of the material. The presence of bromine and chlorine atoms, a nitrogen-containing heterocyclic quinoline core, and a phenyl ring provides multiple sites for a variety of non-covalent interactions.
A detailed investigation into the self-assembly of this compound would typically involve single-crystal X-ray diffraction analysis. This technique would elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice, providing invaluable data on intermolecular distances and angles. From this data, the nature and geometry of various non-covalent interactions can be identified and characterized.
Key non-covalent interactions anticipated to play a significant role in the self-assembly of this compound include:
π-π Stacking: The planar aromatic systems of the quinoline and phenyl rings are prone to π-π stacking interactions. These can occur in either a face-to-face or an offset (displaced) fashion, contributing significantly to the stability of the supramolecular structure. The interplay between the electron-rich phenyl ring and the potentially electron-deficient quinoline system could lead to specific donor-acceptor type π-stacking arrangements.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C–H···N and C–H···Cl hydrogen bonds could be present. Aromatic C-H bonds can act as weak donors, interacting with the nitrogen atom of the quinoline or the chlorine substituent on an adjacent molecule. These interactions, while individually weak, can collectively contribute to the cohesion of the crystal structure.
Computational methods, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, would complement experimental data. These theoretical tools can quantify the energetic contributions of the different non-covalent interactions and provide a visual representation of the intermolecular contacts, offering deeper insight into the driving forces behind the self-assembly process.
Formation of Ordered Supramolecular Structures
The culmination of the various non-covalent interactions is the formation of ordered supramolecular structures. In the case of this compound, the specific interplay of halogen bonds, π-π stacking, and weak hydrogen bonds would direct the molecules to assemble into well-defined one-, two-, or three-dimensional architectures.
The formation of these ordered structures is a thermodynamic process, where the molecules arrange themselves to achieve a minimum energy state. The directionality of halogen and hydrogen bonds, combined with the shape-complementarity favored by π-stacking, would act as a set of instructions for the bottom-up construction of a crystalline solid.
Different packing motifs could arise, for instance:
Chain motifs: Molecules could link together through head-to-tail halogen bonding (e.g., C–Br···N) to form one-dimensional chains.
Sheet structures: These chains could then be further organized into two-dimensional sheets through weaker interactions like π-π stacking or C–H···Cl bonds between adjacent chains.
Three-dimensional networks: The sheets could then stack upon one another, with van der Waals forces and other weak interactions holding the entire three-dimensional lattice together.
The precise nature of the resulting supramolecular architecture would be highly dependent on the crystallization conditions, such as the solvent used and the rate of crystal growth, as these factors can influence which non-covalent interactions dominate. The study of polymorphism, the ability of a compound to crystallize in multiple forms with different packing arrangements, would also be a key area of investigation. Each polymorph, having a unique set of non-covalent interactions and a distinct supramolecular structure, could exhibit different physical properties.
A comprehensive analysis of the supramolecular structure of this compound would involve the detailed characterization of these packing arrangements and the identification of the key synthons, or robust interaction patterns, that govern the assembly.
Future Directions and Research Perspectives for 7 Bromo 4 Chloro 2 Phenylquinoline
Development of Stereoselective Syntheses for Chiral Analogs
The introduction of chirality into drug candidates can profoundly influence their pharmacological and toxicological profiles. While 7-Bromo-4-chloro-2-phenylquinoline itself is achiral, the development of stereoselective synthetic routes to generate chiral analogs is a critical next step. This would involve the introduction of stereocenters, for instance, by modifying the phenyl ring or by introducing chiral substituents onto the quinoline (B57606) core.
Future research should focus on asymmetric synthesis methodologies to access enantiomerically pure derivatives. This could include the use of chiral catalysts, auxiliaries, or starting materials. For example, asymmetric transfer hydrogenation of a suitable precursor could yield chiral dihydroquinoline analogs. The development of such stereoselective routes would be instrumental in exploring the three-dimensional pharmacophore space around the this compound scaffold and in identifying stereoisomers with enhanced potency and selectivity.
Advanced Multi-Scale Computational Modeling for Predictive Design
Computational modeling offers a powerful and resource-efficient approach to guide the design of novel this compound derivatives. Advanced multi-scale computational techniques can provide deep insights into the structure-activity relationships (SAR) of this compound class.
Future efforts should employ a hierarchy of computational methods. At the quantum mechanical (QM) level, calculations can be used to determine the electronic properties, conformational preferences, and reactivity of this compound and its analogs. This information can then be used to parameterize molecular mechanics (MM) force fields for large-scale molecular dynamics (MD) simulations. MD simulations can, in turn, be used to study the interactions of these compounds with putative biological targets, such as enzymes or receptors, in a dynamic and solvated environment. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activities, thereby enabling the predictive design of more potent compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. For this compound, AI and ML algorithms can be trained on existing data for quinoline derivatives to accelerate the discovery and optimization of new analogs.
Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to design novel molecular structures based on the this compound scaffold with desired properties. Predictive ML models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Expanding the Scope of Mechanistic Biological Investigations in Complex in vitro Systems
A thorough understanding of the mechanism of action is paramount for the successful development of any therapeutic agent. For this compound, it is crucial to expand the scope of mechanistic biological investigations beyond simple cell-based assays.
Future research should utilize complex in vitro systems that more closely mimic the physiological environment. This includes the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which can provide more relevant insights into the efficacy and potential toxicity of the compounds. Co-culture systems, comprising different cell types, can be used to study the effects of the compounds in a more biologically complex context. Furthermore, advanced cell imaging techniques, in conjunction with chemical probes derived from this compound, can be used to visualize the subcellular localization and target engagement of these compounds in real-time.
Synergistic Approaches Combining Synthetic, Computational, and Applied Chemical Research
The future of research on this compound lies in the seamless integration of synthetic, computational, and applied chemical research. A synergistic, iterative cycle of design, synthesis, and testing will be key to unlocking the full therapeutic potential of this compound class.
In this integrated approach, computational models will guide the design of new analogs with improved properties. These virtual compounds will then be synthesized using efficient and stereoselective routes. The synthesized compounds will be subjected to rigorous biological evaluation in complex in vitro systems to determine their activity and mechanism of action. The experimental data will then be fed back into the computational models to refine and improve their predictive power. This closed-loop approach will enable a more rapid and efficient exploration of the chemical space around this compound, ultimately leading to the identification of optimized lead compounds for further preclinical and clinical development.
Q & A
What are the recommended synthetic routes for 7-bromo-4-chloro-2-phenylquinoline, and how can purity be optimized?
Basic Research Question
The synthesis typically involves halogenation and coupling reactions. A plausible route starts with 4-chloro-2-phenylquinoline, followed by regioselective bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Purity optimization requires careful control of reaction conditions (temperature, stoichiometry) and purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Monitoring intermediates via TLC and NMR ensures minimal by-products .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : H/C NMR confirms substituent positions and purity (e.g., aromatic proton splitting patterns).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 332.97 for C₁₅H₁₀BrClN).
- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .
How does this compound interact with biological targets like cytochrome P450 enzymes?
Advanced Research Question
The bromine and chlorine substituents enhance electrophilicity, facilitating interactions with heme iron in cytochrome P450 (CYP) enzymes. Competitive inhibition assays (e.g., fluorogenic substrates like 7-benzyloxy-4-trifluoromethylcoumarin) quantify IC₅₀ values. Molecular docking studies (AutoDock Vina) predict binding modes, while metabolomic profiling identifies metabolite formation . Contradictions in inhibition potency may arise from stereoelectronic effects of the phenyl group versus methyl analogs .
How can crystallographic data resolve structural ambiguities in quinoline derivatives?
Advanced Research Question
Single-crystal X-ray diffraction provides bond lengths/angles and intermolecular interactions (e.g., π-π stacking). For this compound, space group determination (e.g., P2₁/c) and refinement via SHELXL (anisotropic displacement parameters) ensure accuracy. Discrepancies between computational (DFT-optimized) and experimental structures highlight conformational flexibility .
What methodologies address contradictory yield data in multi-step syntheses?
Advanced Research Question
Yield inconsistencies often stem from:
- Regioselectivity Issues : Competing bromination at C-5 vs. C-7 (monitored via LC-MS).
- Coupling Efficiency : Suzuki-Miyaura reactions for phenyl introduction require optimized Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃).
- Purification Challenges : High-performance liquid chromatography (HPLC) or preparative TLC isolates isomers. Statistical DOE (Design of Experiments) identifies critical variables (e.g., temperature, solvent polarity) .
How do substituent variations (Br, Cl, phenyl) influence the compound’s bioactivity?
Advanced Research Question
Comparative SAR studies reveal:
- Bromine : Enhances lipophilicity (logP ~3.5) and CYP inhibition.
- Chlorine : Stabilizes aromatic π-system, affecting binding affinity.
- Phenyl Group : Increases steric bulk, potentially reducing off-target interactions compared to methyl analogs.
Assays like MIC (minimum inhibitory concentration) against Plasmodium falciparum (anti-malarial) or kinase inhibition (EGFR) quantify activity shifts .
What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
DFT calculations (Gaussian 16) model transition states and activation energies. Fukui indices identify electrophilic centers (C-3, C-8) prone to attack. MD simulations (AMBER) assess solvation effects. Experimental validation via SNAr reactions with amines or thiols confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
